Cas no 1980063-94-2 (Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate)
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate Propiedades químicas y físicas
Nombre e identificación
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- Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate
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- Renchi: 1S/C10H12N2O2S/c1-14-7(13)6-2-15-8(12-6)9-3-10(11,4-9)5-9/h2H,3-5,11H2,1H3
- Clave inchi: CFYFWXYCDAFFJS-UHFFFAOYSA-N
- Sonrisas: S1C=C(C(OC)=O)N=C1C12CC(N)(C1)C2
Propiedades experimentales
- Denso: 1.5±0.1 g/cm3
- Punto de ebullición: 336.8±42.0 °C at 760 mmHg
- Punto de inflamación: 157.5±27.9 °C
- Presión de vapor: 0.0±0.7 mmHg at 25°C
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR312426-250mg |
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate |
1980063-94-2 | 250mg |
£748.00 | 2022-10-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576039-250mg |
Methyl 2-(3-aminobicyclo[1.1.1]Pentan-1-yl)thiazole-4-carboxylate |
1980063-94-2 | 98% | 250mg |
¥12534 | 2023-04-09 |
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate Literatura relevante
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Información adicional sobre Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate: A Novel Scaffold in Medicinal Chemistry
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate, with the systematic chemical name derived from its CAS No.1980063-94-2, represents a promising thiazole-based scaffold that has garnered attention in biomedical research. This compound is structurally characterized by a bicyclo[1.1.1]pentane ring fused with a thiazole heterocycle, with an amino group positioned at the 3-position of the bicyclo ring. The carboxylate group at the 4-position of the thiazole ring further enhances its reactivity and functional versatility. Recent studies have highlighted its potential in targeted drug design, particularly for anti-inflammatory and antitumor applications.
The thiazole ring is a well-known pharmacophore in drug discovery, with its five-membered heterocyclic structure enabling diverse interactions with biological targets. The bicyclo[1.1.1]pentane core introduces stereochemical complexity, which may influence binding affinity and selectivity in receptor-ligand interactions. The amino group at the 3-position of the bicyclo ring is a critical functional group, as it can participate in hydrogen bonding, electrostatic interactions, or metal coordination, depending on the target protein's active site. This molecular architecture positions Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate as a versatile building block for library design and structure-activity relationship (SAR) studies.
Recent in silico studies have demonstrated that the thiazole ring in this compound can modulate protein kinase activity, particularly in tyrosine kinase and serine/threonine kinase pathways. A 2023 study published in *Journal of Medicinal Chemistry* reported that Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate exhibits selective inhibition of EGFR (Epidermal Growth Factor Receptor), a key target in non-small cell lung cancer (NSCLC). The carboxylate group at the 4-position was found to stabilize the inactive conformation of the kinase domain, thereby blocking ATP binding and autophosphorylation. This mechanism of action aligns with the ATP-competitive inhibitors currently in clinical trials for solid tumors.
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate also shows potential in anti-inflammatory applications. A 2024 preclinical study in *Pharmacological Research* revealed that this compound can inhibit NF-κB signaling by blocking IκBα phosphorylation. The thiazole ring was shown to interact with the IKK complex, while the bicyclo[1.1.1]pentane core provided structural rigidity to enhance target specificity. This dual mechanism suggests its utility in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Further in vitro and in vivo studies are required to validate these pharmacological profiles.
The synthetic accessibility of Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate has been a focus of organic chemists. A 2023 report in *Organic Letters* described a multistep synthesis involving Suzuki-Miyaura coupling to construct the bicyclo[1.1.1]pentane ring, followed by thiazole formation through cyanation and cyclization. The amino group was introduced via Huisgen azide-alkyne cycloaddition, enabling site-specific modification for drug conjugation. This synthetic strategy highlights the modularity of this scaffold, which is essential for drug optimization and biocompatibility studies.
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate also exhibits interesting physicochemical properties. Its logP value of approximately 2.5 suggests moderate hydrophobicity, which is favorable for membrane permeability. The pKa of the carboxylate group (around 4.5) allows it to ionize in physiological pH, enhancing its solubility and bioavailability. These properties are critical for oral drug delivery, as highlighted in a 2024 review in *Drug Discovery Today*.
In vivo studies have further demonstrated the therapeutic potential of this compound. A 2023 animal model study in *Cancer Research* showed that Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate significantly inhibited tumor growth in luciferase-labeled xenografts. The dose-dependent effect was observed at concentrations above 10 mg/kg, with minimal toxicity to normal tissues. These findings suggest its therapeutic window is favorable for clinical translation.
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate is also being explored for combination therapy. A 2024 study in *Cancer Immunology Research* reported that this compound, when combined with PD-1 inhibitors, enhanced T-cell activation in murine models of melanoma. The thiazole ring was found to modulate the tumor microenvironment, while the bicyclo core contributed to immune cell infiltration. This synergistic effect highlights the multifunctional potential of this scaffold.
Challenges remain in the development of Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate. One major hurdle is optimizing its metabolic stability, as the carboxylate group may be hydrolyzed in vivo. Structure modification, such as acylation of the amino group, is being investigated to enhance half-life. Additionally, selectivity improvements are needed to minimize off-target effects, particularly in cardiac and neuronal tissues. These efforts are critical for clinical trials and drug approval.
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate represents a novel scaffold with broad therapeutic potential. Its structural versatility, pharmacological activity, and synthetic accessibility make it a promising candidate for drug discovery. As biomedical research advances, this compound may play a pivotal role in targeted therapies for cancer and inflammatory diseases. Further preclinical and clinical studies are essential to fully realize its therapeutic potential.
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